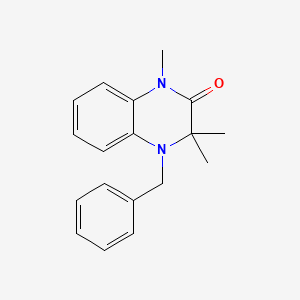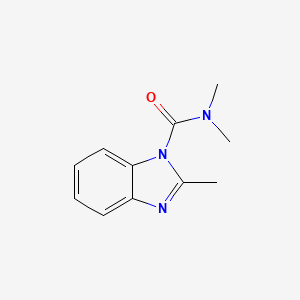
4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including structures similar to 4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone, often involves the introduction of specific structural elements to influence their chemical behavior. For instance, phenacyl derivatives of 2(1H)-quinoxalinone have been synthesized to introduce a common structural element, –CH2–CO–, into their positions. This structural modification facilitates the existence of these compounds in the enamine form, evidenced by IR and NMR spectral data (Iwanami, Seki, & Inagaki, 1971). Additionally, innovative, clean, and environmentally friendly synthesis methods using lemon juice as a solvent and catalyst have been developed, offering efficient one-pot biocatalytic synthesis of quinoxalinone derivatives (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of nitrogen atoms within the heterocyclic quinoxaline ring, which significantly influences their chemical and physical properties. The introduction of various substituents, such as benzyl and methyl groups, plays a crucial role in stabilizing the molecular structure and affecting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a variety of chemical reactions, showcasing their versatility. For example, they can undergo hydrolysis, cyclization, and oxidation reactions, depending on the substituents and reaction conditions. These reactions are crucial for further functionalizing the quinoxalinone core and developing compounds with desired properties for specific applications.
Physical Properties Analysis
The physical properties of 4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Substituents on the quinoxaline ring can affect the compound's polarity, crystallinity, and thermal stability, which are essential factors for their application in various scientific domains.
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, including reactivity, stability, and interaction with other chemical entities, are determined by their unique molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly influence their chemical behavior, making them suitable for a wide range of chemical transformations and applications in synthesis and material science.
For more in-depth information on the synthesis, molecular structure analysis, chemical reactions, physical properties, and chemical properties of quinoxalinone derivatives, the following references provide comprehensive insights: (Iwanami, Seki, & Inagaki, 1971), (Petronijevic et al., 2017).
properties
IUPAC Name |
4-benzyl-1,3,3-trimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2)17(21)19(3)15-11-7-8-12-16(15)20(18)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYWSCQYYHPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1,3,3-trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617633.png)
![1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5617636.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5617652.png)
![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)

![rel-(1S,5S)-3-(4-methoxy-2,3-dimethylbenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5617669.png)
![5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5617678.png)
![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)
